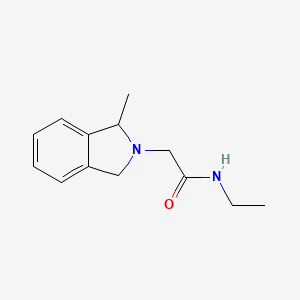
1-(4-Benzylidenepiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylidenepiperidin-1-yl)ethanone, also known as piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Benzylidenepiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
1-(4-Benzylidenepiperidin-1-yl)ethanone has been shown to possess a wide range of biochemical and physiological effects. In animal studies, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In vitro studies have shown that 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives can modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Piperidone derivatives have also been shown to possess antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Benzylidenepiperidin-1-yl)ethanone in lab experiments is its versatility as a building block for the synthesis of complex molecules. Piperidone derivatives can be easily modified to introduce various functional groups, making them useful intermediates for the synthesis of novel compounds. However, one of the limitations of using 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in lab experiments is their potential toxicity. Piperidone derivatives have been shown to possess cytotoxic properties, limiting their use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone. One area of research is the development of novel 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives with improved pharmacological properties. Another area of research is the synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone-based materials with unique properties, such as stimuli-responsive behavior. Additionally, the use of 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in the synthesis of complex natural products is an area of research that has yet to be fully explored. Overall, the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone has the potential to lead to the development of new drugs, materials, and synthetic methodologies.
Synthesemethoden
The synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone involves the condensation of piperidine with benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylidenepiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In material science, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as building blocks for the synthesis of novel polymers and dendrimers. In organic synthesis, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as versatile intermediates for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
1-(4-benzylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKLXHNKSVMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)

![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)
![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)



